

Application Note: Spectroscopic Characterization of N,1-Dimethyl-1H-imidazol-2-amine

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Compound of Interest

Compound Name: *N,1-Dimethyl-1H-imidazol-2-amine*

CAS No.: 1083224-07-0

Cat. No.: B1420164

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Introduction

N,1-Dimethyl-1H-imidazol-2-amine (CAS No. 1083224-07-0) is a substituted imidazole derivative of increasing interest in medicinal chemistry and materials science. The imidazole ring is a core structural motif in numerous biologically active compounds, and understanding the precise characterization of its derivatives is paramount for drug development, quality control, and mechanistic studies. This application note provides a comprehensive guide to the spectroscopic characterization of this compound, offering detailed protocols and interpretation of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for researchers.

Molecular Structure and Key Features

The structure of **N,1-Dimethyl-1H-imidazol-2-amine** features a five-membered imidazole ring with two methyl groups and a primary amine. The key structural features to be confirmed by spectroscopy are:

- The imidazole ring backbone (C=C and C=N bonds).
- The N-methyl group attached to the ring at position 1.
- The second methyl group attached to the exocyclic amine at position 2.
- The protons on the imidazole ring.
- The amine (N-H) proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **N,1-Dimethyl-1H-imidazol-2-amine**, both ^1H and ^{13}C NMR are essential.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are summarized below.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
Imidazole H-4/H-5	6.5 - 7.5	Doublet, Doublet	1H, 1H	The two protons on the imidazole ring will appear as doublets due to coupling with each other. Their exact position can be influenced by solvent effects.
Ring N-CH ₃	3.5 - 3.8	Singlet	3H	The methyl group attached to the imidazole nitrogen is deshielded and appears as a sharp singlet.
Amine N-CH ₃	2.8 - 3.1	Singlet	3H	The methyl group on the exocyclic amine is slightly less deshielded than the ring N-methyl group.
Amine N-H	4.0 - 5.5	Broad Singlet	1H	This signal is often broad due to quadrupole broadening and hydrogen exchange. Its position is highly dependent on

solvent and concentration. This peak will disappear upon D₂O exchange. [1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Five distinct carbon signals are expected.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	Notes
C2 (Amine-bearing)	150 - 155	This quaternary carbon is significantly deshielded due to its attachment to three nitrogen atoms.
C4 / C5	115 - 125	Chemical shifts for the two CH carbons in the imidazole ring. Tautomerization can sometimes lead to broadened signals for imidazole ring carbons.[2]
Ring N-CH ₃	33 - 36	The carbon of the methyl group attached directly to the ring nitrogen.
Amine N-CH ₃	30 - 33	The carbon of the methyl group on the exocyclic amine.

Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 10-20 mg of high-purity **N,1-Dimethyl-1H-imidazol-2-amine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a

clean 5 mm NMR tube.[2] Add a small amount of Tetramethylsilane (TMS) as an internal standard ($\delta = 0.0$ ppm).

- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- D_2O Exchange: To confirm the N-H proton signal, add a drop of D_2O to the NMR tube, shake gently, and re-acquire the ^1H NMR spectrum. The N-H signal should disappear or significantly diminish.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Interpretation of the IR Spectrum

The IR spectrum provides key information about the N-H, C-H, C=N, and C-N bonds within the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
3300 - 3500	N-H Stretch	Medium, Sharp	Characteristic of a secondary amine (R ₂ NH). This band is expected to be sharper than an O-H stretch.[3]
2900 - 3100	C-H Stretch (sp ³ and sp ²)	Medium	Aromatic C-H stretches from the imidazole ring and aliphatic C-H stretches from the methyl groups.
1580 - 1650	C=N and C=C Stretch	Strong	These absorptions arise from the stretching vibrations within the imidazole ring.
1250 - 1350	C-N Stretch	Medium-Strong	Aromatic C-N stretching vibrations. [3]
650 - 900	N-H Wag	Broad	A broad band characteristic of secondary amines may be visible in liquid film samples.[3]

Protocol for IR Data Acquisition

- **Sample Preparation (ATR):** If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

- **Sample Preparation (KBr Pellet):** Alternatively, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- **Data Acquisition:** Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.
- **Background Scan:** Run a background spectrum of the empty sample holder (or pure KBr pellet).
- **Sample Scan:** Run the sample spectrum. The instrument software will automatically ratio the sample scan against the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Expected Mass Spectrum Data

For **N,1-Dimethyl-1H-imidazol-2-amine** ($C_5H_9N_3$), the expected monoisotopic mass is approximately 111.08 g/mol .

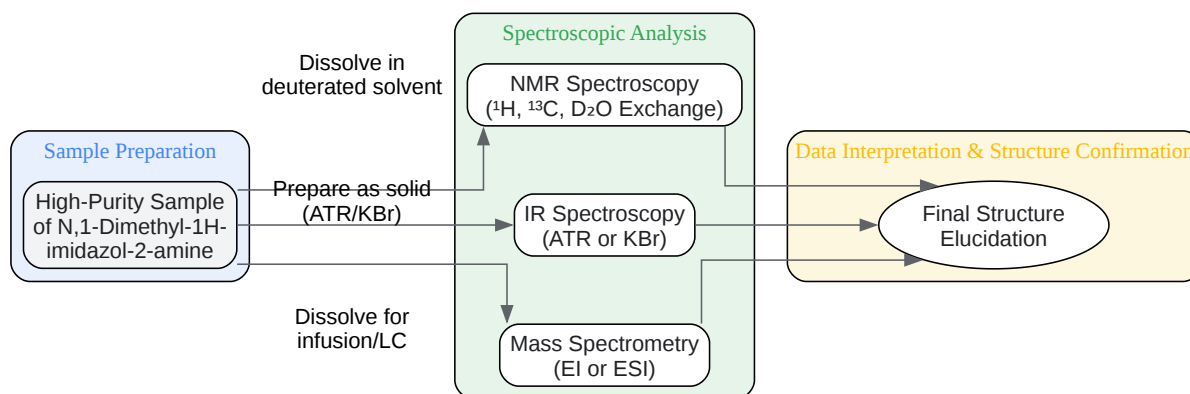
- **Molecular Ion Peak (M^+):** In an electron ionization (EI) mass spectrum, a peak at $m/z = 111$ corresponding to the molecular ion is expected. The intensity of this peak may vary. For softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule $[M+H]^+$ at $m/z = 112$ would be prominent.
- **Nitrogen Rule:** The molecular weight of 111 is an odd number, which is consistent with the Nitrogen Rule stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.^[1]
- **Key Fragmentation:** Fragmentation patterns of imidazoles can be complex. Common fragmentation pathways for related compounds involve the loss of methyl groups or cleavage of the imidazole ring. A potential fragmentation could involve the loss of a methyl radical ($\bullet CH_3$) leading to a fragment at $m/z = 96$.

Protocol for MS Data Acquisition

- **Sample Introduction:** The sample can be introduced via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Choose an appropriate ionization method. EI is a common hard ionization technique that provides rich fragmentation data. ESI is a softer technique often used with LC-MS that typically shows the protonated molecular ion.
- **Mass Analysis:** The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **N,1-Dimethyl-1H-imidazol-2-amine**.



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Caption: A logical workflow for the characterization of **N,1-Dimethyl-1H-imidazol-2-amine**.

Safety Precautions

While a specific Safety Data Sheet (SDS) for **N,1-Dimethyl-1H-imidazol-2-amine** is not readily available, related imidazole and amine compounds can be irritants. Standard laboratory safety practices should be followed:

- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle the compound in a well-ventilated area or a chemical fume hood.
- Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of **N,1-Dimethyl-1H-imidazol-2-amine**. By following the protocols and interpretive guidelines outlined in this note, researchers can confidently verify the structure and purity of this compound, facilitating its application in pharmaceutical and chemical research.

References

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